1-[3-(4-Methoxyphenyl)-3-phenylpropyl]pyrrolidine-2,5-dione
Overview
Description
1-[3-(4-Methoxyphenyl)-3-phenylpropyl]pyrrolidine-2,5-dione is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both methoxyphenyl and phenyl groups attached to the pyrrolidine ring enhances its biological activity and makes it a versatile scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Methoxyphenyl)-3-phenylpropyl]pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by the introduction of the methoxyphenyl and phenyl substituents. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-(4-methoxyphenyl)-3-phenylpropanoic acid with ammonia or an amine can yield the desired pyrrolidine-2,5-dione structure .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for its application in drug development and other industrial uses.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-Methoxyphenyl)-3-phenylpropyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various electrophiles and nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrrolidine derivatives .
Scientific Research Applications
1-[3-(4-Methoxyphenyl)-3-phenylpropyl]pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and inflammatory conditions.
Industry: The compound can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules
Mechanism of Action
The mechanism of action of 1-[3-(4-Methoxyphenyl)-3-phenylpropyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and phenyl groups enhance its binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione core structure but differ in their substituents, leading to variations in biological activity.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups exhibit similar chemical properties and biological activities.
Phenylpropyl derivatives: These compounds have a phenylpropyl moiety, which contributes to their pharmacological profiles
Uniqueness: 1-[3-(4-Methoxyphenyl)-3-phenylpropyl]pyrrolidine-2,5-dione is unique due to the combination of its pyrrolidine ring with both methoxyphenyl and phenyl groups. This structural arrangement enhances its potential as a versatile scaffold for drug development and other applications. The specific positioning of these groups contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)-3-phenylpropyl]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-24-17-9-7-16(8-10-17)18(15-5-3-2-4-6-15)13-14-21-19(22)11-12-20(21)23/h2-10,18H,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWVJPSDCBBRDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CCN2C(=O)CCC2=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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